molecular formula C17H20N2O2S B4603572 N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4603572
M. Wt: 316.4 g/mol
InChI Key: UZDDFSPLWNSHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenethyl group and a methylsulfanylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2-methoxyphenethylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the methoxy group can result in various substituted phenethylurea derivatives.

Scientific Research Applications

N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein function. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be compared with other urea derivatives that have similar structural features. Some similar compounds include:

    N-(2-METHOXYPHENETHYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group.

    N-(2-METHOXYPHENETHYL)-N’-(3-METHYLPHENYL)UREA: Contains a methyl group instead of a methylsulfanyl group.

    N-(2-METHOXYPHENETHYL)-N’-(3-CHLOROPHENYL)UREA: Contains a chloro group instead of a methylsulfanyl group.

The uniqueness of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA lies in the presence of both the methoxyphenethyl and methylsulfanylphenyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-16-9-4-3-6-13(16)10-11-18-17(20)19-14-7-5-8-15(12-14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDFSPLWNSHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.